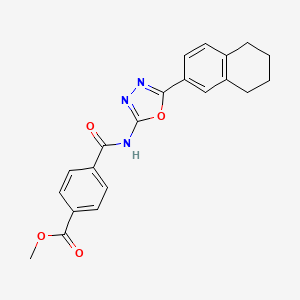
Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C23H27N3O3, with a molar mass of 365.47 g/mol. It has a melting point of 211-212 °C and a predicted boiling point of approximately 433.9 °C. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions .
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molar Mass | 365.47 g/mol |
| Melting Point | 211-212 °C |
| Boiling Point | 433.9 °C (predicted) |
| pKa | 12.87 (predicted) |
This compound primarily interacts with the Retinoic Acid Receptor Gamma (RARγ) . This interaction suggests that the compound may influence cellular growth and differentiation processes mediated by retinoic acid signaling pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. In vitro assays demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various strains. For instance, derivatives similar to methyl benzoate have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .
Antioxidant Activity
The compound's antioxidant properties have been assessed through DPPH and ABTS assays. Preliminary results suggest that it possesses notable radical scavenging abilities comparable to standard antioxidants like ascorbic acid . This activity is crucial for potential therapeutic applications in oxidative stress-related conditions.
Enzyme Inhibition
In enzyme inhibition studies, this compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s . The IC50 values obtained were promising compared to existing AChE inhibitors.
Study on Antibacterial Activity
A comprehensive study involving synthesized oxadiazole derivatives reported that several compounds exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most potent derivatives had IC50 values significantly lower than those of standard antibiotics . This suggests a potential for developing new antibacterial agents from this chemical class.
Research on Antioxidant Effects
A recent investigation into the antioxidant properties of related compounds revealed that those with similar structures to methyl benzoate showed IC50 values in the low micromolar range during DPPH assays. These findings support the hypothesis that structural modifications can enhance antioxidant efficacy .
特性
IUPAC Name |
methyl 4-[[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-20(26)15-9-7-14(8-10-15)18(25)22-21-24-23-19(28-21)17-11-6-13-4-2-3-5-16(13)12-17/h6-12H,2-5H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWZIHDXDNPLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














